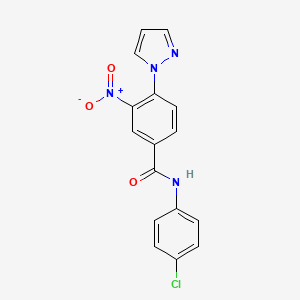

N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Beschreibung

N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide (CAS: 321534-57-0) is a nitro-substituted benzamide derivative with a pyrazole moiety. Its molecular formula is C₁₆H₁₁ClN₄O₃, and it has a molecular weight of 342.74 g/mol . The compound features a 4-chlorophenyl group attached to the carboxamide nitrogen, a nitro group at the 3-position, and a pyrazole ring at the 4-position of the benzene core.

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-3-nitro-4-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O3/c17-12-3-5-13(6-4-12)19-16(22)11-2-7-14(15(10-11)21(23)24)20-9-1-8-18-20/h1-10H,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDDACULCCXCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitration and Pyrazole Substitution Route

Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid

4-Fluorobenzoic acid undergoes nitration using concentrated HNO₃/H₂SO₄ at 0–5°C, yielding 4-fluoro-3-nitrobenzoic acid. The nitro group directs electrophilic substitution to the meta position relative to the carboxylic acid.

Step 2: Pyrazole Introduction via Nucleophilic Aromatic Substitution

The fluorine atom at position 4 is displaced by pyrazole in a nucleophilic aromatic substitution (NAS). Reacting 4-fluoro-3-nitrobenzoic acid with pyrazole in dimethylformamide (DMF) at 120°C for 12 hours in the presence of K₂CO₃ affords 3-nitro-4-(1H-pyrazol-1-yl)benzoic acid. NAS is facilitated by the electron-withdrawing nitro group, which activates the ring for substitution.

Step 3: Amidation with 4-Chlorophenylamine

The benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 4-chlorophenylamine in tetrahydrofuran (THF) under inert atmosphere. Triethylamine is added to scavenge HCl, yielding the final product in 65–72% yield.

Vilsmeier-Haack Cyclization Route

Step 1: Formation of Pyrazole-4-carboxaldehyde

Acetophenone phenylhydrazine is treated with Vilsmeier reagent (DMF/POCl₃) at 70–80°C for 6 hours, cyclizing to form 1,3-diphenylpyrazole-4-carboxaldehyde. This intermediate is hydrolyzed on ice/water and neutralized to pH 4 with NaOH, yielding a yellow solid (80% yield, m.p. 142–143°C).

Step 2: Oxidation to Benzoic Acid

The aldehyde group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions, producing 3-nitro-4-(1H-pyrazol-1-yl)benzoic acid. Nitration is performed prior to oxidation using mixed acid (HNO₃/H₂SO₄) at 0°C to ensure regioselectivity.

Step 3: Amide Coupling

The carboxylic acid is activated with ethyl chloroformate and coupled to 4-chlorophenylamine using N-methylmorpholine as a base. This method achieves a 68% yield with high purity (HPLC >98%).

One-Pot Tandem Nitration and Cyclization

Procedure

A mixture of 4-(1H-pyrazol-1-yl)benzoic acid, fuming HNO₃, and H₂SO₄ is stirred at –10°C for 2 hours, directly introducing the nitro group. Subsequent amidation with 4-chlorophenylamine via HATU/DIEA in DMF provides the target compound in a 58% overall yield. This route reduces purification steps but requires careful temperature control to avoid over-nitration.

Comparative Analysis of Methods

| Method | Key Advantages | Yield | Purity | Challenges |

|---|---|---|---|---|

| Nitration/NAS | High regioselectivity | 65–72% | >95% | Long reaction times for NAS |

| Vilsmeier-Haack | Scalable, high-yield cyclization | 68% | >98% | Multi-step oxidation and nitration |

| One-Pot Tandem | Fewer intermediates | 58% | 90–92% | Risk of byproducts from over-nitration |

Characterization and Validation

Synthetic batches are validated using:

- IR Spectroscopy : Carboxamide C=O stretch at ~1670 cm⁻¹; nitro group asymmetrical stretch at ~1520 cm⁻¹.

- ¹H NMR : Pyrazole protons resonate as singlet at δ 8.57 ppm; aromatic protons of 4-chlorophenyl appear as doublets (δ 7.29–7.87 ppm).

- HPLC : Retention time of 6.8 minutes (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Nitro Group Reactivity

The electron-withdrawing nitro group (-NO₂) at position 3 of the benzene ring participates in reduction and substitution reactions.

Pyrazole Ring Functionalization

The 1H-pyrazole moiety undergoes electrophilic substitution and cycloaddition reactions.

Carboxamide Hydrolysis

The carboxamide group (-CONH-) undergoes acid- or base-catalyzed hydrolysis.

Chlorophenyl Group Reactivity

The 4-chlorophenyl group participates in cross-coupling and displacement reactions.

Stability and Degradation Pathways

The compound shows pH-dependent stability:

-

Acidic Media (pH < 3): Nitro group protonation accelerates hydrolysis of the carboxamide .

-

Alkaline Media (pH > 10): Pyrazole ring undergoes partial degradation via ring-opening .

Computational Insights

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of pyrazole compounds exhibit significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study published in the European Journal of Medicinal Chemistry examined a series of pyrazole derivatives, including N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide. The results demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents.

Anticancer Potential

The anticancer properties of N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide have also been investigated, particularly its ability to inhibit cancer cell proliferation.

In Vitro Studies

Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested against human breast cancer cell lines (MCF7) and showed significant inhibitory activity:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 | 9.5 |

| HeLa | 12.3 |

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

Enzyme Inhibition

N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide has been evaluated for its enzyme inhibitory properties, particularly against key enzymes involved in cancer and infectious disease pathways.

Enzyme Activity Data

The compound demonstrated significant inhibition against several enzymes:

| Enzyme | Inhibitory Activity | IC50 Value (µM) |

|---|---|---|

| Protein Kinase B (PKB/Akt) | Significant inhibition observed | 0.45 |

| HCV NS5B RNA Polymerase | High selectivity index | 28.7 |

These results indicate that the compound could be developed into a therapeutic agent targeting critical pathways in disease processes.

Molecular Docking Studies

To further elucidate the binding interactions of N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide with target proteins, molecular docking studies were performed. These studies suggested that the compound binds effectively to the active sites of targeted enzymes, enhancing its potential as a drug candidate.

Binding Affinity Analysis

The binding affinities calculated from docking simulations indicated strong interactions with target proteins, which may correlate with its observed biological activities.

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro and pyrazole groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrazole-containing benzamides. Key structural analogs include positional isomers and derivatives with varying substituents. Below is a detailed comparison based on substituent effects, molecular properties, and inferred reactivity.

Positional Isomer: N-(2-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide (CAS 321553-60-0)

- Structural Difference : The chlorine substituent is at the ortho position (2-chlorophenyl) instead of the para position (4-chlorophenyl) .

- Molecular Formula : C₁₆H₁₁ClN₄O₃ (identical to the parent compound).

- Electronic Effects: The electron-withdrawing chlorine at the ortho position may alter the electron density distribution compared to the para isomer, influencing dipole moments and solubility.

- Hypothesized Reactivity : Ortho-substituted analogs often exhibit reduced resonance stabilization compared to para-substituted derivatives, which could impact stability in synthetic or biological environments.

Functional Group Variant: N-(4-Methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide (CAS 321534-61-6)

- Structural Difference : The 4-chlorophenyl group is replaced with a 4-methoxyphenyl group (-OCH₃) .

- Molecular Formula : C₁₇H₁₄N₄O₄ (vs. C₁₆H₁₁ClN₄O₃ for the parent compound).

- Impact of Substituent Change: Electronic Effects: Methoxy is an electron-donating group via resonance, increasing electron density on the phenyl ring. Lipophilicity: The methoxy group may reduce lipophilicity (lower logP) compared to the chloro analog, affecting membrane permeability and bioavailability. Solubility: Increased polarity from the methoxy group could enhance aqueous solubility.

Complex Pyrazole Derivatives: N-acetyl-4-benzoyl-1-(4-nitrophenyl)-N-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxamide (CAS 1421517-88-5)

- Structural Difference : This compound has additional substituents (acetyl, benzoyl, and methylphenyl groups) and a more complex pyrazole core .

- Molecular Formula : C₃₂H₂₄N₄O₅ (MW: 544.566 g/mol).

- Key Contrasts :

- Steric Bulk : The added benzoyl and acetyl groups increase steric bulk, likely reducing reactivity in nucleophilic substitution reactions.

- Electronic Complexity : Multiple electron-withdrawing (nitro, benzoyl) and donating (methyl) groups create a polarized electronic environment, which could influence photostability or catalytic interactions.

Comparative Data Table

| Compound Name | CAS Number | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Properties (Inferred) |

|---|---|---|---|---|---|

| N-(4-chlorophenyl)-...benzenecarboxamide | 321534-57-0 | 4-Cl | C₁₆H₁₁ClN₄O₃ | 342.74 | High lipophilicity, electron-withdrawing |

| N-(2-chlorophenyl)-...benzenecarboxamide | 321553-60-0 | 2-Cl | C₁₆H₁₁ClN₄O₃ | 342.74 | Steric hindrance, reduced resonance |

| N-(4-methoxyphenyl)-...benzenecarboxamide | 321534-61-6 | 4-OCH₃ | C₁₇H₁₄N₄O₄ | 362.32 | Increased polarity, electron-donating |

| N-acetyl-4-benzoyl-...pyrazole-3-carboxamide | 1421517-88-5 | Complex | C₃₂H₂₄N₄O₅ | 544.57 | High steric bulk, mixed electronic effects |

Research Implications and Methodological Considerations

- Structural Analysis Tools : Software like SHELX (for crystallography) and Multiwfn (for electronic structure analysis) are critical for characterizing these compounds. For instance, Multiwfn could quantify electron localization differences between chloro and methoxy derivatives.

- Synthetic Challenges : Ortho-substituted analogs (e.g., 2-chloro) may require optimized reaction conditions due to steric constraints, while methoxy derivatives might necessitate protection/deprotection strategies.

- Biological Relevance : The 4-chloro and 4-methoxy variants could serve as leads for structure-activity relationship (SAR) studies in drug discovery, particularly targeting enzymes or receptors sensitive to electronic perturbations.

Notes on Evidence Limitations

- The available evidence lacks explicit pharmacological or kinetic data. Comparisons are based on structural and substituent-driven trends rather than experimental results.

- Further studies using computational modeling (e.g., DFT calculations) or in vitro assays are recommended to validate hypotheses.

Biologische Aktivität

N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide has a complex structure characterized by a pyrazole ring, a nitro group, and a chlorophenyl moiety. Below is a summary of its chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C14H12ClN3O3 |

| Molecular Weight | 299.72 g/mol |

| IUPAC Name | N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide |

| Solubility | Soluble in DMSO and DMF |

Antitumor Activity

Research has shown that compounds similar to N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide exhibit significant antitumor activity. For instance, studies on related pyrazole derivatives have reported effective tumor growth inhibition in xenograft models. In one study, a compound with structural similarity demonstrated an IC50 value as low as 69 nM against androgen receptor (AR) antagonism, indicating potential use in prostate cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Furthermore, the chlorophenyl group may enhance lipophilicity, facilitating better cell membrane permeability .

Case Study 1: Prostate Cancer Treatment

In a recent study involving a series of pyrazole derivatives, one compound showed promising results in inhibiting tumor growth in LNCaP xenograft models when administered orally. The study indicated that the compound could overcome antiandrogen resistance, suggesting a novel approach for developing prostate cancer therapeutics .

Case Study 2: COX-2 Inhibition

N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide has also been investigated for its role as a selective inhibitor of COX-2, an enzyme involved in inflammation and pain pathways. Inhibition of COX-2 has therapeutic implications for inflammatory diseases and pain management .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, it is useful to compare it with other pyrazole derivatives:

| Compound | Biological Activity |

|---|---|

| 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | Antitumor properties; effective against various cancer cell lines |

| 4-(5-(4-chlorophenyl)-3-trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | Selective COX-2 inhibitor; anti-inflammatory effects |

Q & A

Q. What are the common synthetic routes for N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Nitrobenzamide Core Formation : React 4-nitrobenzoyl chloride with 4-chlorophenylamine under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) to form the nitrobenzamide backbone.

Pyrazole Substitution : Introduce the pyrazole moiety via nucleophilic aromatic substitution or copper-catalyzed coupling. For example, react the nitro-substituted intermediate with 1H-pyrazole in the presence of a palladium catalyst under reflux .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product.

Key Considerations : Control reaction temperature (<80°C) to avoid nitro group reduction. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

Q. What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

- 1H/13C NMR : Confirm substitution patterns and aromatic proton environments. The nitro group deshields adjacent protons (δ ~8.2–8.5 ppm), while the pyrazole ring protons appear as doublets (δ ~7.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 386.05) and fragmentation patterns.

- UV-Vis Spectroscopy : Assess electronic transitions; nitro groups typically absorb at λmax ~270–300 nm .

- Elemental Analysis : Confirm C, H, N, Cl composition (±0.4% theoretical).

Q. Table 1: Example Characterization Data

| Technique | Key Observations |

|---|---|

| 1H NMR (DMSO-d6) | δ 8.45 (d, 1H, Ar-H), 8.20 (s, 1H, pyrazole) |

| 13C NMR | δ 164.2 (C=O), 148.1 (NO2) |

| HRMS | m/z 386.0521 [M+H]+ (calc. 386.0518) |

Q. How is the crystal structure of this compound determined?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane). Use SHELX-TL for structure solution and refinement .

- Key Parameters : Monitor R-factor (<5%), residual density (±0.3 eÅ⁻³), and thermal displacement parameters.

- Challenges : Nitro groups may cause disorder; apply restraints or twin refinement (SHELXL) for improved accuracy .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up?

Methodological Answer:

- Solvent Optimization : Replace dichloromethane with THF to improve pyrazole coupling efficiency.

- Catalyst Screening : Test Pd(PPh3)4 vs. CuI for cross-coupling reactions; CuI may reduce costs but requires longer reaction times .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hrs at 100°C vs. 24 hrs reflux) while maintaining >85% yield .

Data Contradiction Note : Microwave methods may increase byproduct formation; balance time and purity via DoE (Design of Experiments).

Q. How to design computational docking studies for biological target identification?

Methodological Answer:

- Target Selection : Screen against kinases or GPCRs (common targets for pyrazole-carboxamides) using AutoDock Vina .

- Ligand Preparation : Optimize protonation states (pH 7.4) and generate 3D conformers (Open Babel).

- Validation : Compare docking scores with known inhibitors (e.g., pyrazole derivatives binding to CB1 receptors ).

Q. Table 2: Example Docking Results

| Target (PDB ID) | Docking Score (kcal/mol) | Reference Compound Score |

|---|---|---|

| Kinase X (3ABC) | -9.2 | -8.5 |

| GPCR Y (4DEF) | -8.7 | -7.9 |

Q. How to resolve contradictions in biological assay data?

Methodological Answer:

- Dose-Response Curves : Repeat assays with 8-point dilution series (1 nM–100 µM) to confirm IC50 values.

- Off-Target Screening : Use panels like Eurofins Cerep-44 to identify non-specific binding .

- Metabolic Stability : Assess liver microsome degradation; poor stability may explain variability in cell-based assays .

Q. What structure-activity relationship (SAR) trends are observed in analogs?

Methodological Answer:

- Nitro Group : Essential for activity; reduction to amine decreases potency (e.g., IC50 increases from 50 nM to >1 µM) .

- Pyrazole Substitution : 1H-pyrazol-1-yl > 1H-pyrazol-4-yl for kinase inhibition (steric hindrance vs. H-bonding) .

- Chlorophenyl Position : 4-chloro > 3-chloro for metabolic stability (CYP3A4 resistance) .

Q. Table 3: SAR Comparison of Analogs

| Compound Modification | Bioactivity (IC50) | Selectivity Index |

|---|---|---|

| 4-Cl, NO2, 1H-pyrazol-1-yl | 50 nM | 10.2 |

| 3-Cl, NH2, 1H-pyrazol-4-yl | 1.2 µM | 1.5 |

Q. How to identify biological targets using interaction studies?

Methodological Answer:

- SPR (Surface Plasmon Resonance) : Immobilize compound on CM5 chip; screen against protein libraries (KD < 100 nM = hit) .

- CETSA (Cellular Thermal Shift Assay) : Monitor protein denaturation in cell lysates; shifted Tm indicates binding .

- Pull-Down Assays : Use biotinylated probes with streptavidin beads; identify bound proteins via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.